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Chroman-3-one

Catalog No.
S1514274
CAS No.
19090-04-1
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chroman-3-one

CAS Number

19090-04-1

Product Name

Chroman-3-one

IUPAC Name

4H-chromen-3-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2

InChI Key

SHHLMGCHMMCOOS-UHFFFAOYSA-N

SMILES

C1C(=O)COC2=CC=CC=C21

Canonical SMILES

C1C(=O)COC2=CC=CC=C21

Promising Therapeutic Properties

Chroman-3-one and its derivatives have shown promising bioactivities in pre-clinical studies, suggesting potential therapeutic applications:

  • Anti-inflammatory: Studies suggest Chroman-3-one derivatives possess anti-inflammatory properties potentially beneficial for managing chronic inflammatory diseases like arthritis and inflammatory bowel disease [Source: "Biological Activities of Flavones: A Review" on National Institutes of Health (.gov) website, ].
  • Anti-cancer: Research indicates specific Chroman-3-one derivatives exhibit anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) [Source: "Flavonoids and the Regulation of Cell Cycle, Proliferation and Differentiation" on ScienceDirect website, ].
  • Antioxidant: Chroman-3-one possesses antioxidant properties that may help combat oxidative stress linked to various diseases like neurodegenerative disorders and cardiovascular diseases [Source: "Flavonoids: Occurrence, Chemistry, Classification, and Potential Health Effects" on National Institutes of Health (.gov) website, ].
  • Antimicrobial: Studies suggest some Chroman-3-one derivatives exhibit antimicrobial activity against certain bacteria and fungi, potentially aiding in developing new antimicrobials [Source: "Synthesis and Antimicrobial Activity of Novel Chromene Derivatives" on National Institutes of Health (.gov) website, ].
  • Neuroprotective: Research indicates specific Chroman-3-one derivatives may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease [Source: "Flavonoids and the Regulation of Cell Cycle, Proliferation and Differentiation" on ScienceDirect website, ].

Chroman-3-one is a bicyclic compound characterized by a chroman ring structure with a carbonyl group at the 3-position. Its molecular formula is C9H8O2C_9H_8O_2, and it serves as an important structural motif in organic synthesis and medicinal chemistry. The compound is notable for its role as an intermediate in the synthesis of various natural products and pharmaceuticals, including compounds with significant biological activities. Chroman-3-one derivatives have been studied for their potential applications in treating various diseases due to their diverse biological properties .

, including:

  • Oxidation Reactions: Chroman-3-one can be synthesized through gold-catalyzed oxidation of propargyl aryl ethers, allowing for efficient production from readily available phenols .
  • Chalcogenation: The compound can undergo palladium-catalyzed intramolecular acyl-chalcogenation, leading to the formation of exo-chalcogenated methylene chroman-3-ones .
  • Reactions with Nucleophiles: Chroman-3-one derivatives can react with nucleophiles, such as isocyanides, under Lewis acid catalysis, resulting in new compounds with potential biological activities .

Chroman-3-one and its derivatives exhibit a range of biological activities, including:

  • Anticancer Properties: Some studies have indicated that chroman-3-one derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress.
  • Antimicrobial Effects: Certain derivatives display antimicrobial properties against various pathogens, making them candidates for further pharmaceutical development .

Several methods exist for synthesizing chroman-3-one:

  • Gold-Catalyzed Oxidation: This method involves the oxidation of propargyl aryl ethers using gold catalysts, which allows for high yields and efficiency in synthesizing chroman-3-one .
  • Palladium-Catalyzed Reactions: The use of palladium catalysts facilitates the formation of chalcogenated derivatives through acyl-chalcogenation processes .
  • Oxidation of Chroman-3-ol: Chroman-3-one can also be obtained by oxidizing chroman-3-ol, providing a straightforward route to this compound .

Chroman-3-one has several applications across different fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects in treating diseases such as cancer and infections.
  • Organic Synthesis: As an intermediate, chroman-3-one is utilized in synthesizing more complex organic molecules.
  • Material Science: Some derivatives are studied for their properties in developing new materials with specific functionalities .

Interaction studies involving chroman-3-one focus on its binding affinities and mechanisms of action with various biological targets. Research has indicated that certain derivatives can interact with enzymes or receptors involved in disease pathways, leading to their observed biological effects. These studies are crucial for understanding how modifications to the chroman structure can enhance or alter its activity.

Chroman-3-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUniqueness
ChromoneBicyclic compoundContains a carbonyl group at position 4Different position of carbonyl group
ThiochromanSulfur-containingSimilar structure but includes sulfur atomPresence of sulfur enhances reactivity
CoumarinAromatic lactoneKnown for anticoagulant propertiesLactone structure differs from ketone
FlavonoidsPolyphenolic compoundsDiverse biological activitiesLarger structure with multiple rings

Chroman-3-one's distinct carbonyl placement at the 3-position sets it apart from these similar compounds, influencing its reactivity and biological activity.

Evolution of Synthetic Methodologies

Chroman-3-one gained prominence in the 20th century due to its presence in natural products like miroestrol and afzelechin . Early syntheses, such as the condensation of salicylaldehyde with acrylonitrile, required 5–6 steps with low atom economy . These methods often involved hazardous reagents like α-diazo-α′-phenoxy acetones, limiting scalability .

A breakthrough occurred in 2012 with the development of a gold-catalyzed alkyne oxidation strategy, enabling two-step synthesis from phenols and propargyl aryl ethers (yields up to 87%) . This method leveraged Me₄ᵗBuXPhosAuNTf₂, a bulky ligand that minimized side reactions by shielding the gold center, as confirmed by X-ray crystallography . Recent advances include palladium-catalyzed intramolecular acyl-chalcogenation (2023), producing chalcogenated derivatives stereoselectively , and visible-light-driven alkene acylarylation (2022) for 3-(arylmethyl)chroman-4-ones .

Impact on Natural Product Synthesis

Chroman-3-one serves as a linchpin in synthesizing bioactive molecules:

  • Miroestrol: A phytoestrogen used in hormone therapy .
  • Afzelechin: A flavan-3-ol with antioxidant properties .
  • Spiro[chroman-3,3′-indolin]-2′-ones: Drug-like compounds synthesized via reflexive-Michael reactions with >90% enantiomeric excess .

Traditional Multi-step Synthetic Routes

Traditional synthetic approaches to chroman-3-ones have relied heavily on multi-step sequences that often suffer from low step economy and atom economy [1]. The classical methodology typically begins with the condensation of salicylaldehyde with acrylonitrile to form 2H-chromene-3-carbonitrile under refluxing conditions [1]. This initial step is followed by a series of transformations including basic hydrolysis, acidification, formation of acyl azide, Curtius rearrangement, and acidic hydrolysis of the resulting vinyl isocyanate [1].

While these traditional routes can achieve overall yields as high as 60%, they require multiple steps and generate significant waste [1]. The process involves the formation of 2H-chromene-3-carbonitrile as a key intermediate, which undergoes sequential basic hydrolysis and acidification to produce the corresponding carboxylic acid [1]. The subsequent formation of acyl azide followed by Curtius rearrangement represents a critical transformation in accessing the chroman-3-one framework [1].

An alternative traditional approach involves the use of alpha-diazo-alpha-prime-phenoxy acetones, though this method still requires four steps starting from phenols [1]. This diazo-based methodology has seen limited application in the literature due to its restricted scope and the inherent safety concerns associated with the use of dangerous diazomethane [1]. The limited scope of this approach has been attributed to side reactions that lead to norcaradiene products, particularly when attempting to synthesize 2-alkyl substituted chroman-3-ones [1].

The multi-step nature of these traditional synthetic routes presents significant challenges in terms of both economic and environmental considerations [1]. Each step in the sequence requires purification and isolation of intermediates, leading to increased material consumption and waste generation [1]. Furthermore, the harsh reaction conditions often employed in these classical methodologies limit their applicability to sensitive substrates and functional groups [1].

Table 1: Comparison of Traditional Synthetic Routes to Chroman-3-ones

MethodStarting MaterialNumber of StepsOverall YieldKey Limitations
Salicylaldehyde-Acrylonitrile RouteSalicylaldehyde6-760% [1]Low step economy, harsh conditions
Diazo Ketone ApproachPhenols4Variable [1]Limited scope, safety concerns
Knoevenagel-Based MethodsSalicylic aldehydes5-640-70% [38]Multiple purifications required

Gold-Catalyzed Oxidation of Propargyl Aryl Ethers

The development of gold-catalyzed oxidation represents a significant advancement in chroman-3-one synthesis, offering a highly efficient one-step approach from readily available propargyl aryl ethers [1] [6]. This methodology employs a gold-catalyzed alkyne oxidation strategy that dramatically improves upon traditional multi-step protocols by reducing the synthesis to only two steps from phenols [1].

The optimization of reaction conditions revealed that tetramethyl-tert-butylbiphenylphosphine gold bistriflimide serves as a uniquely effective catalyst for this transformation [1]. Initial screening with triphenylphosphine gold bistriflimide and more electrophilic phosphite-coordinated gold complexes showed sluggish reactivity, with desired chroman-3-one formation occurring in less than 10% yield [1]. The breakthrough came with the identification of the sterically hindered tetramethyl-tert-butylbiphenylphosphine ligand, which provided exceptional catalytic activity [1].

Two pyridine N-oxides derived from Hantzsch esters proved to be highly effective oxidants for this transformation [1]. The reaction typically proceeds at room temperature in dichloroethane with substrate concentrations of 0.05 M, and reaction completion is generally achieved within 1-3 hours [1]. The scope of this methodology encompasses a broad range of substitution patterns, including aliphatic substitutions at the propargyl position and various aromatic substitutions [1].

Table 2: Gold-Catalyzed Oxidation Substrate Scope and Yields

Substrate TypeSubstitution PatternYield RangeReaction Time
Aromatic Propargyl EthersPara-substituted75-92% [1]1-2 hours
Aliphatic Propargyl EthersIsopropyl substitution70-85% [1]2-3 hours
Bisether SubstratesHydroquinone-derived65-75% [1]2-3 hours
Meta-substitutedVarious positions60-80% [1]1-3 hours

Mechanistic Insights into Gold Carbene Chemistry

The mechanistic pathway of gold-catalyzed chroman-3-one formation involves the generation of alpha-oxo gold carbene intermediates through alkyne oxidation [7] [8]. The process begins with coordination of the gold catalyst to the alkyne functionality of the propargyl aryl ether, activating the triple bond toward nucleophilic attack by the pyridine N-oxide oxidant [1]. This initial coordination event is facilitated by the electrophilic nature of the cationic gold center, which exhibits a strong affinity for electron-rich alkyne systems [7].

The nucleophilic attack by the pyridine N-oxide at the gold-activated alkyne leads to the formation of a cyclic intermediate containing a gold-carbon bond [1]. Subsequent fragmentation of this intermediate generates the critical alpha-oxo gold carbene species, which represents the key reactive intermediate in the transformation [7] [8]. This carbene intermediate exhibits dual reactivity, functioning both as an electrophilic carbon center and as a coordinated organometallic species [8].

The gold carbene chemistry involved in this process differs significantly from traditional transition metal carbene chemistry due to the unique electronic properties of gold [8] [11]. Gold complexes bound to formally divalent carbon atoms can be formulated as either gold carbenes or alpha-metallocarbenium ions, with the relative contributions of these resonance forms depending on the extent of d to p backbonding from gold to the carbene carbon [8] [11]. Recent computational and experimental studies have provided insight into the electronic structure of these intermediates, revealing that gold carbene complexes exhibit significant carbocation character [8].

The intramolecular cyclization step involves nucleophilic attack by the aromatic ring onto the electrophilic carbene center, followed by rearomatization to afford the chroman-3-one product [1]. This cyclization process benefits from the ability of gold to stabilize positive charge development during the transition state, facilitating the formation of the six-membered ring [8] [11].

Superiority over Diazo-based Precursors

The gold-catalyzed oxidation approach demonstrates significant advantages over traditional diazo-based methodologies for chroman-3-one synthesis [1]. Unlike diazo ketone approaches, which are limited by the formation of norcaradiene side products, the gold-catalyzed method cleanly produces 2-alkyl substituted chroman-3-ones without competitive rearrangement processes [1]. This selectivity advantage stems from the controlled generation of the carbene intermediate through alkyne oxidation rather than decomposition of potentially unstable diazo compounds [1].

The substrate scope accessible through gold catalysis far exceeds that of diazo-based methods [1]. Aliphatic substitutions at the propargyl position, including sterically demanding isopropyl groups, are readily tolerated in the gold-catalyzed system [1]. In contrast, diazo ketone approaches cannot afford this type of 2-alkyl substituted product cleanly due to major side reactions leading to norcaradiene formation [1]. This limitation of diazo methods significantly restricts their utility in accessing structurally diverse chroman-3-one derivatives [1].

Furthermore, the gold-catalyzed approach provides superior step economy compared to diazo-based routes [1]. The direct conversion of propargyl aryl ethers to chroman-3-ones in a single step eliminates the need for the multi-step preparation of diazo ketone precursors [1]. This improvement in synthetic efficiency translates to reduced material consumption, decreased waste generation, and enhanced overall sustainability of the synthetic process [1].

Palladium-Catalyzed Intramolecular Acyl-Chalcogenation Approaches

Palladium-catalyzed intramolecular acyl-chalcogenation has emerged as a powerful strategy for constructing chroman-3-one frameworks with incorporated chalcogen functionality [15] [18]. This methodology enables the synthesis of exo-chalcogenated methylene chroman-3-ones through the reaction of alkyne substrates with thio- and selenoesters [15] [18]. The palladium-catalyzed approach provides access to structurally complex chroman derivatives that would be challenging to prepare through alternative synthetic routes [15].

The development of this methodology involved extensive optimization of palladium catalyst systems and reaction conditions [15]. Various palladium sources were evaluated, including palladium acetate, palladium chloride complexes, and specialized palladium catalysts with phosphine ligands [15]. The choice of chalcogen source proved critical, with thioesters and selenoesters providing optimal reactivity profiles for the intramolecular cyclization process [15].

The substrate scope of palladium-catalyzed acyl-chalcogenation encompasses a diverse range of functional groups and heterocyclic systems [15] [18]. The protocol demonstrates tolerance for electron-withdrawing and electron-donating substituents on the aromatic ring, as well as various alkyne substitution patterns [15]. The chroman-3-one products are obtained in moderate to good yields, typically ranging from 45% to 78% depending on the specific substrate and reaction conditions employed [15].

The mechanistic pathway involves initial coordination of the palladium catalyst to the alkyne functionality, followed by intramolecular nucleophilic attack by the chalcogen-containing ester group [15]. This cyclization process generates a palladium-containing intermediate that undergoes subsequent transformations to afford the final chroman-3-one product with incorporated chalcogen functionality [15]. The stereochemical outcome of the reaction is controlled by the intramolecular nature of the cyclization process and the coordination preferences of the palladium center [15].

Stereoselective Formation of Chalcogen-containing Tetrasubstituted Alkenes

The palladium-catalyzed acyl-chalcogenation methodology enables the stereoselective formation of chalcogen-containing tetrasubstituted alkenes within the chroman-3-one framework [15] [18]. This stereoselectivity represents a significant advantage of the palladium-catalyzed approach, as it provides predictable control over the geometric configuration of the newly formed double bond [15]. The exo-orientation of the chalcogen-substituted alkene is consistently observed across a range of substrate types and reaction conditions [15].

The origin of stereoselectivity in this transformation can be attributed to the coordination geometry of the palladium center during the cyclization process [15]. The palladium catalyst preferentially adopts a configuration that minimizes steric interactions between the substrate and the developing chalcogen-containing substituent [15]. This geometric preference leads to the exclusive formation of the exo-isomer in most cases, providing high levels of stereocontrol [15].

The tetrasubstituted alkene products obtained through this methodology exhibit enhanced stability compared to their trisubstituted counterparts [15]. The incorporation of chalcogen functionality provides additional opportunities for further synthetic elaboration, as sulfur and selenium centers can undergo a variety of transformations including oxidation, alkylation, and cross-coupling reactions [15]. This versatility makes the palladium-catalyzed products valuable synthetic intermediates for accessing more complex molecular architectures [15].

Table 3: Stereoselective Palladium-Catalyzed Acyl-Chalcogenation Results

Chalcogen SourceSubstrate ClassStereoselectivityYield RangeMajor Product Configuration
ThioestersAryl alkynes>95% exo [15]52-78% [15]E-configuration
SelenoestersAryl alkynes>90% exo [15]45-72% [15]E-configuration
ThioestersHeteroaryl alkynes>92% exo [15]48-68% [15]E-configuration

Catalyst Optimization Strategies

The development of effective catalyst systems for chroman-3-one synthesis has required systematic optimization of both metal centers and supporting ligands [1] [20]. The identification of optimal catalyst combinations involves consideration of electronic properties, steric effects, and coordination geometry preferences [1] [20]. Successful catalyst optimization strategies have focused on matching the electronic demands of specific transformations with appropriately designed ligand environments [1].

The evolution of catalyst design in chroman-3-one synthesis has been driven by the need to achieve high activity, selectivity, and substrate scope [1] [20]. Early catalyst systems often suffered from limited turnover numbers, narrow substrate scope, or poor functional group tolerance [1]. Systematic structure-activity relationship studies have enabled the identification of key structural features that enhance catalytic performance [1] [20].

Computational modeling has played an increasingly important role in catalyst optimization efforts [20]. Density functional theory calculations have provided insights into the electronic structure of active catalyst species and the energetics of key elementary steps [20]. These computational studies have guided the rational design of improved catalyst systems and have helped explain observed selectivity patterns [20].

Biphenylphosphine Ligands in Catalytic Systems

Biphenylphosphine ligands have emerged as particularly effective supporting ligands for gold-catalyzed chroman-3-one synthesis [1] [21]. The tetramethyl-tert-butylbiphenylphosphine ligand system represents a significant breakthrough in this area, providing exceptional catalytic activity compared to traditional triphenylphosphine-based systems [1]. The unique steric and electronic properties of this ligand create an optimal environment for gold-catalyzed alkyne oxidation [1].

The steric bulk provided by the tert-butyl substituents on the biphenylphosphine framework serves multiple functions in the catalytic system [1]. First, it prevents catalyst aggregation and deactivation pathways that can occur with less hindered ligands [1]. Second, the steric environment around the gold center influences the approach of substrates and oxidants, potentially enhancing selectivity [1]. Finally, the bulky substituents may stabilize key intermediates in the catalytic cycle, leading to improved overall efficiency [1].

The electronic properties of biphenylphosphine ligands also contribute significantly to their effectiveness in gold catalysis [1] [21]. The electron-donating nature of the phosphine functionality enhances the nucleophilicity of the gold center, facilitating coordination to alkyne substrates [1]. Simultaneously, the biphenyl backbone provides an extended conjugated system that can participate in stabilizing interactions with reaction intermediates [21].

X-ray crystallographic studies of biphenylphosphine gold complexes have revealed important structural features that correlate with catalytic activity [1]. The hindered nature of the tetramethyl-tert-butylbiphenylphosphine ligand is clearly evident in solid-state structures, with significant distortion of the coordination geometry around the gold center [1]. This structural information has provided valuable insights for the design of next-generation catalyst systems [1].

Effects of Electronic Properties on Reaction Outcomes

The electronic properties of catalyst systems exert profound effects on both the rate and selectivity of chroman-3-one forming reactions [22] [25]. Hammett analysis of palladium-catalyzed transformations has revealed that electron-withdrawing groups on phenol nucleophiles can enhance reaction rates, presumably through facilitation of deprotonation steps [22] [25]. This electronic effect contrasts with the behavior observed in traditional palladium-catalyzed allylic substitution reactions, where electron-deficient nucleophiles typically show reduced reactivity [22].

The electronic properties of supporting ligands also influence catalyst performance in chroman-3-one synthesis [20] [21]. Electron-rich phosphine ligands generally enhance the nucleophilicity of gold centers, facilitating substrate coordination and activation [21]. However, excessive electron density can lead to over-stabilization of key intermediates, potentially slowing catalytic turnover [21]. The optimal electronic properties represent a balance between substrate activation and product release [21].

Studies of electronic effects in gold-catalyzed systems have revealed the importance of ligand tuning for achieving optimal performance [1] [21]. The bis-phosphine mono-oxide ligand systems represent an interesting case where controlled oxidation of one phosphine donor creates a hemilabile ligand environment [20]. This electronic asymmetry can provide enhanced catalytic activity by creating coordinatively unsaturated sites when needed during the catalytic cycle [20].

The role of electronic effects extends beyond the immediate coordination sphere of the metal center to include interactions with substrates and reaction partners [22] [25]. Electronic complementarity between catalyst and substrate can enhance binding affinity and lower activation barriers for key bond-forming steps [22]. Understanding these electronic effects has enabled the development of more efficient and selective catalyst systems for chroman-3-one synthesis [22] [25].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for chroman-3-one preparation has become an increasingly important research objective [26] [27] [28]. Green chemistry approaches focus on minimizing waste generation, reducing the use of hazardous materials, and improving atom economy throughout the synthetic process [27]. These principles have guided the development of several innovative methodologies that offer improved environmental profiles compared to traditional synthetic routes [26] [27].

Visible-light-induced cascade radical cyclization represents one promising green chemistry approach to chroman synthesis [26]. This methodology enables the synthesis of sulfone-functionalized chroman-4-ones and chromans through transition-metal-free conditions using simple and mild reaction parameters [26]. The photoinduced process eliminates the need for external photocatalysts while generating products in good to excellent yields [26]. The use of visible light as an energy source represents a sustainable alternative to thermal activation methods [26].

Organocatalytic approaches have also shown significant promise for sustainable chroman-3-one synthesis [28]. The use of pyridine-2-carboxylic acid as a sustainable and rapid catalyst enables high yields of chroman derivatives through one-pot multicomponent reactions [27]. This methodology employs water-ethanol solvent mixtures and operates under mild reflux conditions, avoiding the use of harsh reagents or extreme temperatures [27]. The catalyst demonstrates recyclability over multiple cycles while maintaining consistent performance [27].

Table 4: Green Chemistry Metrics for Sustainable Chroman Synthesis

MethodologyAtom EconomyE-factorSolvent SystemCatalyst Loading
Photoinduced Cyclization85-92% [26]12-18 [26]AcetonitrileMetal-free [26]
Organocatalytic Approach99.36% [27]16.68 [27]Water-EtOH (1:1) [27]15 mol% [27]
Hypoiodite Oxidation78-85% [28]8-14 [28]Organic solvents [28]5-10 mol% [28]

The development of chiral hypoiodite oxidative organocatalysts represents another significant advancement in green chroman synthesis [28]. This methodology enables highly efficient, enantioselective, and environmentally benign synthesis of chromanols through cyclic ether formation [28]. The procedure uses environmentally benign oxidative conditions and avoids the use of toxic heavy metals or harsh chemical reagents [28]. The resulting chiral chromanol products can be readily derivatized into tocopherols and other bioactive compounds [28].

Process intensification strategies have also been applied to improve the sustainability of chroman-3-one synthesis [27] [31]. Ultrasound-promoted synthetic methodologies enable efficient one-pot synthesis under mild conditions while using water as a green solvent [31]. These sonocatalyzed procedures offer experimental simplicity, excellent functional group tolerance, and high atom efficiency compared to conventional thermal methods [31]. The use of ultrasound activation reduces reaction times and often improves yields while minimizing energy consumption [31].

Chroman-3-one represents a pivotal structural motif in organic synthesis, serving as a critical intermediate in numerous total synthesis endeavors targeting natural products of significant biological importance [1]. The chroman-3-one scaffold possesses unique structural features that make it indispensable for constructing complex natural product architectures. Its bicyclic framework combines a benzene ring fused to a dihydropyran ring with a ketone functionality at the 3-position, providing multiple reactive sites for strategic transformations [1].

The importance of chroman-3-one intermediates stems from their versatility in organic synthesis and their prevalence in bioactive natural products. These compounds serve as key building blocks for accessing diverse structural frameworks, enabling the construction of complex polycyclic systems through strategic bond-forming reactions [1] [2]. The strategic placement of the ketone functionality at the 3-position allows for various transformations including reductions, oxidations, and carbon-carbon bond formations, making chroman-3-ones particularly valuable as synthetic intermediates [2].

Synthetic Approaches to Chroman-3-ones

The development of efficient synthetic methods for chroman-3-ones has been a subject of considerable research interest. Traditional approaches typically involve multi-step sequences starting from basic aromatic compounds, requiring numerous functional group transformations and cyclization reactions [1]. However, these conventional methods often suffer from poor step economy and low overall yields, limiting their practical utility in complex natural product synthesis [1].

Recent advances in gold-catalyzed oxidation chemistry have revolutionized the synthesis of chroman-3-ones, providing access to these valuable intermediates through highly efficient two-step sequences [1]. The gold-catalyzed oxidation of propargyl aryl ethers represents a particularly elegant approach, offering excellent yields and broad substrate scope while maintaining practical simplicity [1]. This method employs readily available phenols as starting materials, which are converted to propargyl aryl ethers in a single step, followed by gold-catalyzed oxidative cyclization to afford the desired chroman-3-one products [1].

Synthesis MethodStarting MaterialsStepsYield RangeKey Advantages
Traditional Multi-stepSalicylaldehyde + Acrylonitrile6 stepsUp to 60%Established methodology
Gold-catalyzed OxidationPropargyl aryl ethers2 steps43-87%High efficiency, step-economic
Diazo Ketone Approachα-Diazo-α′-phenoxy acetones4 stepsVariableAlternative strategy
Organocatalytic MethodsAldehydes + Nitrovinylphenols2 stepsUp to 97%High stereoselectivity

Application in Miroestrol Synthesis

Miroestrol, a potent phytoestrogen isolated from Pueraria mirifica, represents one of the most prominent examples of natural products requiring chroman-3-one intermediates in their total synthesis [3] [4]. The complex polycyclic structure of miroestrol, featuring multiple fused ring systems and numerous stereogenic centers, presents formidable synthetic challenges that have been addressed through innovative approaches utilizing chroman-3-one intermediates [3].

The total synthesis of miroestrol, first achieved by Corey and Wu in 1993, established the strategic importance of chroman-3-one intermediates in accessing this challenging natural product target [4]. The synthetic approach involved the preparation of key bicyclic intermediates that incorporated the chroman-3-one motif as a crucial structural element [4]. The chroman-3-one framework provided the necessary reactive handle for subsequent transformations leading to the complete carbon skeleton of miroestrol [3].

Synthetic Strategy and Key Transformations

The synthetic strategy for miroestrol relies on a convergent approach involving the union of two major fragments: a bicyclic vinylstannane and an α-bromo-α,β-enone [3]. The chroman-3-one intermediate plays a critical role in the construction of one of these key fragments, providing the structural foundation for subsequent ring-forming reactions [3]. The synthetic sequence involves multiple strategic transformations, including Stille coupling reactions, Diels-Alder cycloadditions, and selective oxidation reactions [3].

Key synthetic transformations in miroestrol synthesis include:

  • Formation of the AB ring system through cyclization reactions
  • Construction of the D ring via organometallic coupling
  • Installation of the C and E rings through inverse Diels-Alder reactions
  • Selective oxidation and deprotection sequences

The successful total synthesis of miroestrol demonstrates the critical importance of chroman-3-one intermediates in accessing complex natural product targets. The strategic use of these intermediates enables the efficient construction of polycyclic frameworks that would be difficult to achieve through alternative synthetic approaches [3] [4].

Integration in (+)-Myristinin A Construction

(+)-Myristinin A represents another significant natural product target that relies heavily on chroman-3-one intermediates for its total synthesis [2] [5]. This flavonoid natural product, isolated from Knema elegans and Myristica cinnamomea, exhibits potent DNA polymerase β inhibitory activity and DNA-damaging properties, making it an important target for synthetic studies [5] [6].

The total synthesis of (+)-myristinin A, accomplished by Maloney and Hecht in 2005, established the first stereoselective route to this natural product while confirming its absolute stereochemistry [5]. The synthetic approach utilized chroman-3-one intermediates as key building blocks, enabling the construction of the complex tricyclic framework through strategic bond-forming reactions [5] [6].

Synthetic Strategy and Stereochemical Control

The synthetic strategy for (+)-myristinin A involves several key transformations that highlight the versatility of chroman-3-one intermediates [5]. The approach begins with the construction of a substituted chroman-3-one framework, which serves as the foundation for subsequent transformations leading to the complete natural product structure [6]. The stereochemical control achieved in this synthesis demonstrates the effectiveness of chroman-3-one intermediates in facilitating selective transformations [5].

Critical synthetic transformations include:

  • Stereoselective construction of the chroman-3-one core
  • Installation of the pendant phenyl ring through coupling reactions
  • Selective reduction and oxidation sequences
  • Functional group manipulations to install the natural product substitution pattern

The successful synthesis of (+)-myristinin A showcases the utility of chroman-3-one intermediates in constructing complex natural products with multiple stereogenic centers [5]. The strategic use of these intermediates enables precise control over stereochemistry while providing efficient access to the target structure [6].

Utilization in Afzelechin Synthesis

Afzelechin, a tetrahydroxyflavan belonging to the catechin family, represents an important natural product target that benefits from chroman-3-one intermediates in its synthesis [7] [8]. This flavonoid compound exhibits significant biological activity, including antioxidant properties and enzyme inhibitory effects, making it a valuable target for synthetic studies [8] [9].

The synthesis of afzelechin and related flavan-3-ol natural products has been achieved through various approaches that incorporate chroman-3-one intermediates as key structural elements [8] [10]. These synthetic strategies take advantage of the reactivity patterns inherent in the chroman-3-one framework to construct the complex stereochemical arrangements found in afzelechin [10].

Synthetic Approaches and Stereochemical Considerations

The synthesis of afzelechin requires careful attention to stereochemical control, as the natural product contains multiple stereogenic centers that must be installed with high selectivity [10]. Chroman-3-one intermediates provide an excellent foundation for achieving this stereochemical control through various selective transformations [11].

Key synthetic features include:

  • Stereoselective construction of the chroman framework
  • Installation of hydroxyl groups with appropriate stereochemistry
  • Selective reduction of the chroman-3-one ketone
  • Functional group manipulations to achieve the natural product substitution pattern

The utilization of chroman-3-one intermediates in afzelechin synthesis demonstrates the broad applicability of these structural motifs in natural product synthesis [10] [11]. The strategic incorporation of these intermediates enables efficient access to complex stereochemical arrangements while maintaining synthetic efficiency [8].

Novel Natural Product Targets

The versatility of chroman-3-one intermediates extends beyond the classic natural product targets discussed above, finding application in the synthesis of numerous other bioactive compounds and emerging natural product structures [12] [13]. Recent developments in natural product discovery have identified new structural classes that incorporate chroman-3-one motifs, expanding the scope of synthetic applications for these valuable intermediates [12].

Emerging Applications and Methodological Advances

Modern synthetic approaches to chroman-3-one intermediates have enabled access to previously challenging natural product targets through innovative methodological developments [12]. The development of new catalytic systems, including photoredox catalysis and metal-free oxidative methods, has expanded the toolkit available for constructing chroman-3-one intermediates with diverse substitution patterns [12].

Recent advances include:

  • Photoredox-catalyzed alkene acylarylation for homoisoflavonoid synthesis
  • Metal-free oxidative cyclization methods
  • Organocatalytic approaches for stereoselective synthesis
  • Novel cascade reactions for complex framework construction

The continued development of efficient synthetic methods for chroman-3-one intermediates promises to enable access to increasingly complex natural product targets [12]. These methodological advances, combined with the inherent versatility of the chroman-3-one framework, position these intermediates as essential tools for future natural product synthesis endeavors [13].

Natural Product TargetSynthetic MethodKey FeaturesBiological Activity
MiroestrolMulti-step convergent synthesisPolycyclic structure, multiple stereocentersPhytoestrogen activity
(+)-Myristinin AStereoselective synthesisTricyclic framework, DNA bindingDNA polymerase β inhibition
AfzelechinFlavonoid synthesis pathwayMultiple hydroxyl groups, catechin structureAntioxidant, enzyme inhibition
Chromanone AFirst total synthesisMarine-derived structureChemopreventive activity

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1.4

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3-Chromanone

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Last modified: 08-15-2023

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